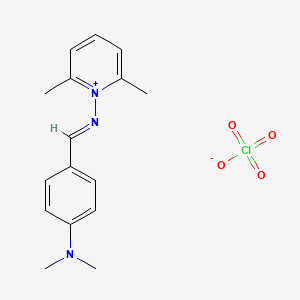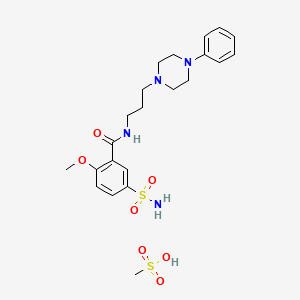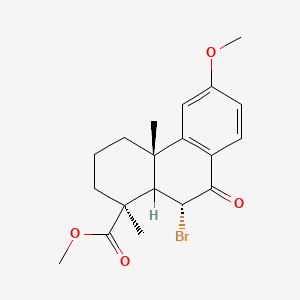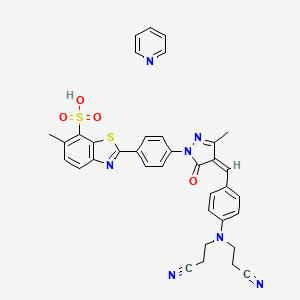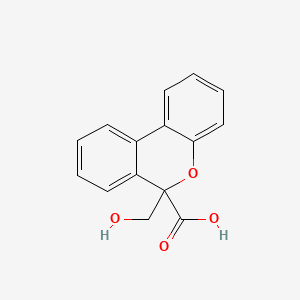
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is a complex organic compound belonging to the dibenzo[b,d]pyran family These compounds are known for their diverse biological activities and structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran can be achieved through several methods. One common approach involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes and quinones . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another method is the multicomponent domino reaction, which includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and provides better yields compared to stepwise processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of transition-metal-catalyzed C–H bond activation and multicomponent reactions in industrial settings is promising due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of 6-carboxy-6-formyl-6H-dibenzo(b,d)pyran.
Reduction: Formation of 6-hydroxymethyl-6H-dibenzo(b,d)pyran.
Substitution: Formation of various substituted dibenzo[b,d]pyran derivatives.
Applications De Recherche Scientifique
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Mécanisme D'action
The mechanism of action of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Dibenzo[b,d]pyran-6-one: Lacks the carboxyl and hydroxymethyl groups, making it less reactive.
6-Hydroxy-6H-dibenzo[b,d]pyran: Similar structure but lacks the carboxyl group.
6-Carboxy-6H-dibenzo[b,d]pyran: Lacks the hydroxymethyl group.
Uniqueness
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is unique due to the presence of both carboxyl and hydroxymethyl groups, which enhance its reactivity and potential applications. Its structural complexity and diverse biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
83359-49-3 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
6-(hydroxymethyl)benzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O4/c16-9-15(14(17)18)12-7-3-1-5-10(12)11-6-2-4-8-13(11)19-15/h1-8,16H,9H2,(H,17,18) |
Clé InChI |
KOBICGCMDRHRRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


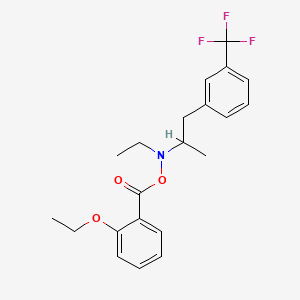
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

